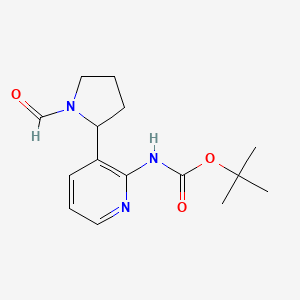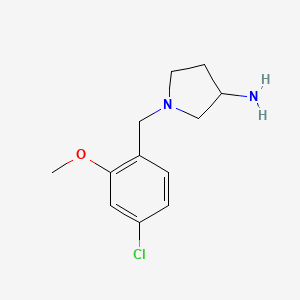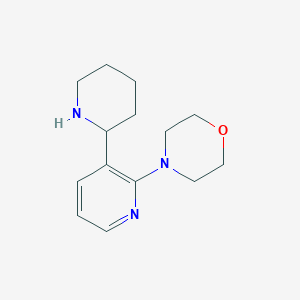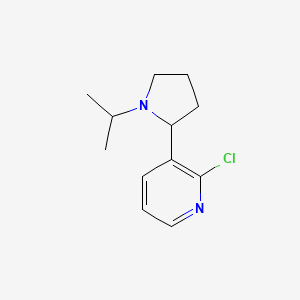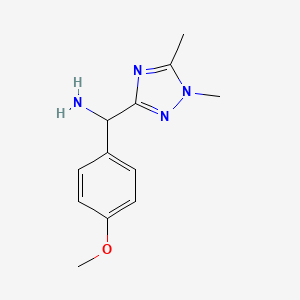
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with dimethyl groups and a methoxyphenyl group attached to a methanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine typically involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole with 4-methoxybenzylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process may include the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted triazole compounds.
科学研究应用
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context and application.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the methoxyphenyl and methanamine groups.
4-Methoxyphenyltriazole: Contains the methoxyphenyl group but differs in the substitution pattern on the triazole ring.
Dimethyltriazole: Similar triazole core with different substituents.
Uniqueness
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(4-methoxyphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the triazole ring with dimethyl and methoxyphenyl groups enhances its potential for diverse applications in research and industry.
属性
分子式 |
C12H16N4O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
(1,5-dimethyl-1,2,4-triazol-3-yl)-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C12H16N4O/c1-8-14-12(15-16(8)2)11(13)9-4-6-10(17-3)7-5-9/h4-7,11H,13H2,1-3H3 |
InChI 键 |
ITDNAZVVBBOUGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NN1C)C(C2=CC=C(C=C2)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



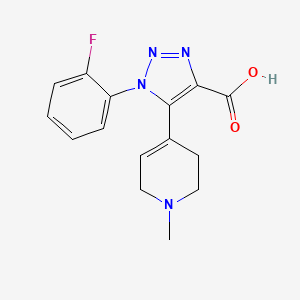
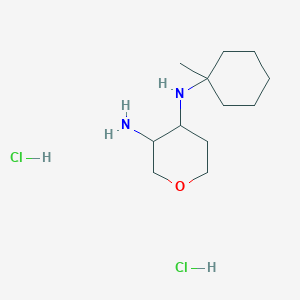

![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
